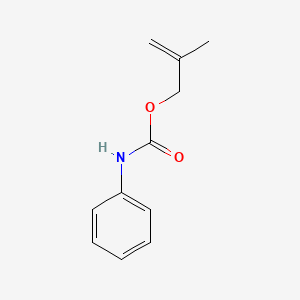
2-Ethoxy-4-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl benzoate is a chemical compound with the following properties:
Chemical Formula: C24H20Cl2N2O5
CAS Number: 882037-64-1
Molecular Weight: 487.343 g/mol
Preparation Methods
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. It remains primarily a research chemical.
Chemical Reactions Analysis
Reactivity: 2-Ethoxy-4-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl benzoate may undergo various reactions, including:
Oxidation: Potential oxidation at specific functional groups.
Reduction: Reduction of carbonyl or other groups.
Substitution: Substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. common reagents include:
- Acidic or basic catalysts
- Reducing agents (e.g., hydrides)
- Nucleophiles (e.g., amines)
Major Products: The major products formed during these reactions would be derivatives of the original compound, such as substituted phenyl derivatives or modified carbohydrazonoyl groups.
Scientific Research Applications
Medicine: Investigated for its pharmacological properties, including anti-inflammatory or anticancer effects.
Chemistry: Used as a building block for designing novel compounds.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific combination of functional groups. Similar compounds include:
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate: (CAS Number: 881461-40-1), which shares some structural features.
Properties
CAS No. |
392730-53-9 |
|---|---|
Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H22N2O5/c1-2-30-21-15-17(13-14-20(21)31-24(29)19-11-7-4-8-12-19)16-25-26-23(28)22(27)18-9-5-3-6-10-18/h3-16,22,27H,2H2,1H3,(H,26,28)/b25-16+ |
InChI Key |
AJQPOEZMWFOMCD-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12011370.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011376.png)
![3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12011384.png)
![3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12011402.png)

![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011425.png)
![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)





![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)
